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molecular formula C7H7BrFNO B1448502 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol CAS No. 1114523-54-4

1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol

Cat. No. B1448502
M. Wt: 220.04 g/mol
InChI Key: SQKAOXWKWKGGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260425B2

Procedure details

To a 1000 mL 3-neck flask was added 2-bromo-5-fluoropyridine (8.80 g, 50 mmol) and THF (200 mL) at −78° C. followed by dropwise addition of LDA (20.0 mL, 50 mmol, 2.5 M). After stirring at −78° C. for 4 h, acetaldehyde (3.1 mL, 55 mmol) was added dropwise via syringe. The contents were removed from the cold bath and stirred at room temperature overnight. The mixture was diluted with H2O (150 mL), and vigorously stirred for 5 min. The contents were extracted with ethyl ether (3×150 mL), the combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo to afford a yellow oil. The crude product was passed through a short silica column (eluent: 3:1 PE/EtOAc) to afford 1-(2-bromo-5-fluoropyridin-4-yl)ethanol as a white solid (9.5 g, 86%). ESI MS m/z=220 (M+1)
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.C1C[O:12][CH2:11][CH2:10]1.[Li+].CC([N-]C(C)C)C.C(=O)C>CCOC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([CH:11]([OH:12])[CH3:10])[C:5]([F:8])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)F
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C)=O
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The contents were removed from the cold bath
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was diluted with H2O (150 mL)
STIRRING
Type
STIRRING
Details
vigorously stirred for 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
The contents were extracted with ethyl ether (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=NC=C(C(=C1)C(C)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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